(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole
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Overview
Description
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an imidazole ring. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations.
Preparation Methods
The synthesis of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole typically involves the protection of the hydroxyl group of an alcohol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then coupled with an imidazole derivative under appropriate conditions to yield the desired compound.
Industrial production methods for such compounds often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or thiols replace the TBDMS group.
Deprotection: The TBDMS group can be removed using reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free alcohol.
Scientific Research Applications
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole involves the interaction of the imidazole ring with various molecular targets. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions enable the compound to modulate enzyme activity, bind to receptors, and influence biochemical pathways .
Comparison with Similar Compounds
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole can be compared with other TBDMS-protected compounds, such as:
(S)-2-(1-((tert-Butyldiphenylsilyl)oxy)ethyl)-1h-imidazole: This compound features a tert-butyldiphenylsilyl (TBDPS) group instead of TBDMS, offering different steric and electronic properties.
(S)-2-(1-((tert-Butoxycarbonyl)oxy)ethyl)-1h-imidazole: This compound has a tert-butoxycarbonyl (Boc) protecting group, which is more labile under acidic conditions compared to TBDMS.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H22N2OSi |
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Molecular Weight |
226.39 g/mol |
IUPAC Name |
tert-butyl-[(1S)-1-(1H-imidazol-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C11H22N2OSi/c1-9(10-12-7-8-13-10)14-15(5,6)11(2,3)4/h7-9H,1-6H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
WKNCJQIFYKXQOZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1=NC=CN1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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